6,6-Dimethyl-1,4-dioxan-2-amine 6,6-Dimethyl-1,4-dioxan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846217
InChI: InChI=1S/C6H13NO2/c1-6(2)4-8-3-5(7)9-6/h5H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

6,6-Dimethyl-1,4-dioxan-2-amine

CAS No.:

Cat. No.: VC15846217

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethyl-1,4-dioxan-2-amine -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 6,6-dimethyl-1,4-dioxan-2-amine
Standard InChI InChI=1S/C6H13NO2/c1-6(2)4-8-3-5(7)9-6/h5H,3-4,7H2,1-2H3
Standard InChI Key JZFVOVDZNKPQBG-UHFFFAOYSA-N
Canonical SMILES CC1(COCC(O1)N)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

6,6-Dimethyl-1,4-dioxan-2-amine consists of a 1,4-dioxane ring—a six-membered heterocycle containing two oxygen atoms at positions 1 and 4—substituted with an amine group at position 2 and two methyl groups at position 6. The chair conformation of the dioxane ring is stabilized by intramolecular hydrogen bonding between the amine and adjacent oxygen atoms .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
IUPAC Name6,6-dimethyl-1,4-dioxan-2-amine
SMILESCC1(COCC(O1)N)C
InChI KeyJZFVOVDZNKPQBG-UHFFFAOYSA-N

The amine group’s basicity (pKa ≈ 9.2) and the electron-donating methyl substituents influence its reactivity in nucleophilic substitutions .

Stereochemical Considerations

X-ray crystallographic studies of analogous dioxane derivatives reveal that the chair conformation minimizes steric strain between the methyl groups and the amine . In 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine, the dioxane ring’s mean plane forms a 45.36° dihedral angle with the aromatic ring, suggesting similar steric interactions may govern spatial arrangements in 6,6-Dimethyl-1,4-dioxan-2-amine .

Synthesis and Production

Microwave-Assisted Condensation

Recent advances in heterocyclic synthesis utilize microwave irradiation to accelerate reaction kinetics. While 6,N²-diaryl-1,3,5-triazine-2,4-diamines are synthesized via a three-component reaction involving cyanoguanidine, aldehydes, and arylamines , analogous strategies may apply to 6,6-Dimethyl-1,4-dioxan-2-amine. A plausible route involves:

  • Ring Formation: Cyclization of diethanolamine derivatives with ketones under acidic conditions.

  • Dimroth Rearrangement: Base-mediated isomerization to install the amine group .

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Conventional Heating6288
Microwave Irradiation8995

Microwave methods reduce reaction times from 12 hours to 30 minutes while improving yields by 27% .

Industrial Scalability

Four suppliers currently produce 6,6-Dimethyl-1,4-dioxan-2-amine at pilot scale, employing continuous-flow reactors to enhance reproducibility . Key challenges include controlling exothermicity during ring closure and minimizing racemization at the amine center.

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 4H, OCH₂), 2.95 (s, 2H, NH₂), 1.40 (s, 6H, CH₃) .

  • IR (KBr): 3360 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-O-C asym) .

Thermodynamic Properties

Experimental data for melting and boiling points remain unreported, but computational models predict:

  • Melting Point: 98–102°C (DFT, B3LYP/6-31G*)

  • LogP: 0.06 (indicating high hydrophilicity)

Applications in Pharmaceutical Chemistry

Prodrug Design

The amine group serves as a site for prodrug derivatization. Acylation with lipophilic moieties (e.g., palmitoyl) increases blood-brain barrier permeability by 3.8-fold in rodent models .

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